molecular formula C18H29Cl2N3O4S B1662567 RS 67506 hydrochloride CAS No. 168986-61-6

RS 67506 hydrochloride

Cat. No. B1662567
M. Wt: 454.4 g/mol
InChI Key: GFWKWEHKHLTRRF-UHFFFAOYSA-N
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Description

RS 67506 hydrochloride is a potent and selective 5-HT4 partial agonist . It has a pK of 8.8 at 5-HT4 sites in guinea pig striatum, but less than 6.0 at several other receptors including 5-HT1A, 1D, 2A, 2C, D1, D2, and M1-3 . It is active in vivo and has an intrinsic activity compared to 5-HT of 0.6 .


Molecular Structure Analysis

The molecular formula of RS 67506 hydrochloride is C18H29Cl2N3O4S . The InChI key is GFWKWEHKHLTRRF-UHFFFAOYSA-N . The canonical SMILES representation is COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl .


Physical And Chemical Properties Analysis

The molecular weight of RS 67506 hydrochloride is 454.4 g/mol . It has 3 hydrogen bond donors .

Scientific Research Applications

1. Pharmacological Characterization

RS 67506 hydrochloride, along with RS 67333, has been evaluated for its pharmacological profile, especially as a 5-HT4 receptor agonist. In studies, these compounds have shown significant affinities for 5-HT4 binding sites, with implications for their potential utility in elucidating the physiological role of these receptors. This is crucial for understanding the mechanisms of action of drugs targeting these receptors (Eglen et al., 1995).

2. Cognitive Performance Enhancement

In a study on rat spatial navigation, RS 67506 was explored for its potential effects on cognitive performance. Although RS 67506, a hydrophilic 5-HT4 receptor agonist, did not demonstrate significant effects in this particular model, its contrast with RS 67333 (a hydrophobic agonist) in the same study highlights the varying impacts these compounds can have based on their chemical properties. This research contributes to our understanding of how different chemical structures may influence cognitive processes (Fontana et al., 1997).

properties

IUPAC Name

N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWKWEHKHLTRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168631
Record name RS 67506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RS 67506 hydrochloride

CAS RN

168986-61-6
Record name RS 67506
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168986-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RS 67506
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168986616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RS 67506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
K Ataka, T Kuge, K Fujino, T Takahashi… - Autonomic …, 2007 - Elsevier
Wood creosote has been used as an herbal medicine against acute diarrhea caused by food poisoning and has an inhibitory effect on colonic motility and enterotoxin-induced ion …
Number of citations: 29 www.sciencedirect.com
PJ Pauwels - Neuropharmacology, 2003 - resources.tocris.com
Introduction naturally occurring polymorphic variants, and these could be an additional source of biological variation within the 5-HT system. Current efforts pursue the identification of …
Number of citations: 48 resources.tocris.com
NM Barnes, JF Neumaier - Tocris Biosci Sci Rev Ser, 2011 - resources.tocris.com
Introduction 5-hydroxytryptamine (5-HT, serotonin) is an ancient biochemical manipulated through evolution to be utilized extensively throughout the animal and plant kingdoms. …
Number of citations: 46 resources.tocris.com
D Domocos, T Selescu, LC Ceafalan… - Journal of …, 2020 - Wiley Online Library
… maleate (5-CT, 100 mMin H 2 O), BW-723C86 hydrochloride (100 mM in DMSO), cisapride (100 mM in DMSO), tegaserod maleate (100 mM in DMSO), RS 67506 hydrochloride (80 mM …
Number of citations: 13 onlinelibrary.wiley.com
H Yin, SA Park, SK Han, SJ Park - Brain research, 2011 - Elsevier
Serotonin (5-hydroxytryptamine, 5-HT) is involved in the descending modulation of nociceptive transmission in the spinal dorsal horn. The trigeminal subnucleus caudalis (Vc; medullary …
Number of citations: 9 www.sciencedirect.com
F Ros, O Taboureau, M Pintore, JR Chretien - Chemometrics and intelligent …, 2003 - Elsevier
A new data mining method, derived from Fuzzy Logic concepts, was developed in order to classify biochemical databases and to predict the activities of large series of untested …
Number of citations: 13 www.sciencedirect.com

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